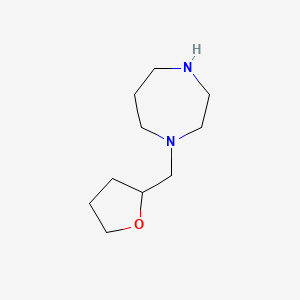

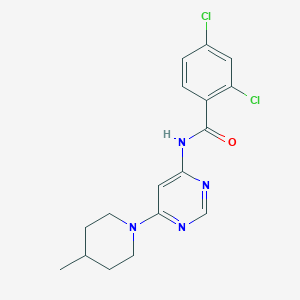

1-(Oxolan-2-ylmethyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Methodologies

Research in the field has led to the development of efficient synthetic routes for 1,4-diazepane derivatives, highlighting the versatility of 1-(Oxolan-2-ylmethyl)-1,4-diazepane in chemical synthesis:

Ugi Multicomponent Reaction : A two-step approach utilizing Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been studied for the synthesis of diazepane systems, demonstrating a convergent synthesis method for 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high yield through Mitsunobu cyclization and different cyclization conditions for aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).

Microwave Assisted Synthesis : A new, efficient access to 1,4-diazepane derivatives has been described through microwave-assisted synthesis, showcasing rapid synthesis in good yields and providing a method for the synthesis of various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).

Catalysis Applications

1-(Oxolan-2-ylmethyl)-1,4-diazepane derivatives have been utilized in catalytic applications, emphasizing their role in organic transformations:

Olefin Epoxidation : Manganese(III) complexes of bisphenolate ligands, including those derived from 1,4-diazepane, have been studied for their catalytic ability towards olefin epoxidation, revealing a correlation between the Lewis acidity of the Mn(III) center and epoxide yield and product selectivity (Sankaralingam & Palaniandavar, 2014).

Multicomponent Synthesis of Diazepines : Research describes a protocol for the one-pot multicomponent synthesis of diazepine derivatives, employing silica-supported iron oxide nanoparticles as a catalytic amount, highlighting an efficient and magnetically recoverable nanocatalyst for this synthesis (Maleki, 2012).

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMRPTSLBHFQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-2-ylmethyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)

![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone](/img/structure/B2919713.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2919714.png)

![2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2919715.png)

![cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2919716.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)